molecular formula C10H16O B13749768 exo-3,3-Dimethylbicyclo(2.2.1)heptane-2-carbaldehyde CAS No. 57075-07-7

exo-3,3-Dimethylbicyclo(2.2.1)heptane-2-carbaldehyde

Cat. No.: B13749768
CAS No.: 57075-07-7
M. Wt: 152.23 g/mol
InChI Key: VMKZLKWCFOWLCT-DJLDLDEBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,4S,5R)-6,6-Dimethylbicyclo[2.2.1]heptane-5-carbaldehyde is a bicyclic compound with a unique structure that includes a seven-membered ring fused to a five-membered ring. This compound is notable for its rigid framework and the presence of an aldehyde functional group, which makes it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,4S,5R)-6,6-Dimethylbicyclo[2.2.1]heptane-5-carbaldehyde typically involves the Diels-Alder reaction, a well-known method for constructing bicyclic systems. One common approach is the reaction of a diene with a dienophile under thermal or catalytic conditions to form the bicyclic structure. The aldehyde group can then be introduced through oxidation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized Diels-Alder reactions using high-pressure reactors to increase yield and efficiency. The use of catalysts such as Lewis acids can also enhance the reaction rate and selectivity. Post-reaction purification steps, including distillation and recrystallization, are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

(1R,4S,5R)-6,6-Dimethylbicyclo[2.2.1]heptane-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbon adjacent to the aldehyde group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as Grignard reagents or organolithium compounds

Major Products Formed

    Oxidation: (1R,4S,5R)-6,6-Dimethylbicyclo[2.2.1]heptane-5-carboxylic acid

    Reduction: (1R,4S,5R)-6,6-Dimethylbicyclo[2.2.1]heptane-5-methanol

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

(1R,4S,5R)-6,6-Dimethylbicyclo[2.2.1]heptane-5-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals.

    Biology: Studied for its potential biological activity and as a building block for bioactive compounds.

    Medicine: Investigated for its potential use in drug development, particularly in the design of molecules with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (1R,4S,5R)-6,6-Dimethylbicyclo[2.2.1]heptane-5-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This reactivity is exploited in the design of inhibitors and other bioactive molecules.

Comparison with Similar Compounds

Similar Compounds

    7-Oxabicyclo[2.2.1]heptane: Similar bicyclic structure but with an oxygen atom in the ring.

    Bicyclo[2.2.1]heptane-1-carboxylates: Compounds with a carboxylate group instead of an aldehyde.

    2,5-Diazabicyclo[2.2.1]heptane: Contains nitrogen atoms in the bicyclic structure.

Uniqueness

(1R,4S,5R)-6,6-Dimethylbicyclo[2.2.1]heptane-5-carbaldehyde is unique due to its specific stereochemistry and the presence of the aldehyde functional group. This combination of features makes it a versatile intermediate in organic synthesis and a valuable compound for research in various fields.

Properties

CAS No.

57075-07-7

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

(1S,2R,4R)-3,3-dimethylbicyclo[2.2.1]heptane-2-carbaldehyde

InChI

InChI=1S/C10H16O/c1-10(2)8-4-3-7(5-8)9(10)6-11/h6-9H,3-5H2,1-2H3/t7-,8+,9+/m0/s1

InChI Key

VMKZLKWCFOWLCT-DJLDLDEBSA-N

Isomeric SMILES

CC1([C@@H]2CC[C@@H](C2)[C@H]1C=O)C

Canonical SMILES

CC1(C2CCC(C2)C1C=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.